molecular formula C6H8O3S2 B2815374 (3-Methylsulfonylthiophen-2-yl)methanol CAS No. 2248313-04-2

(3-Methylsulfonylthiophen-2-yl)methanol

Cat. No.: B2815374
CAS No.: 2248313-04-2
M. Wt: 192.25
InChI Key: VMRODJXJZLFZEN-UHFFFAOYSA-N
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Description

(3-Methylsulfonylthiophen-2-yl)methanol (CAS 2248313-04-2) is a high-purity chemical building block offered for research and development purposes. This compound features a methanol group and a methylsulfonyl group attached to a thiophene ring, a structure of significant interest in medicinal and synthetic chemistry. The molecular formula is C 6 H 8 O 3 S 2 and it has a molecular weight of 192.26 g/mol . The methylsulfonyl group is a strong electron-withdrawing moiety that can influence the electron density of the thiophene ring and serve as a hydrogen bond acceptor, which is valuable in drug design. The primary alcohol group offers a versatile handle for further synthetic modification, allowing researchers to create amides, esters, or ethers, or to link the thiophene scaffold to other molecular fragments. This makes (3-Methylsulfonylthiophen-2-yl)methanol a valuable intermediate in the synthesis of potential pharmaceutical candidates, including 4-azasteroids and other complex molecules explored in therapeutic research . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should refer to the available Safety Datasheet (SDS) for comprehensive handling and hazard information before use.

Properties

IUPAC Name

(3-methylsulfonylthiophen-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3S2/c1-11(8,9)6-2-3-10-5(6)4-7/h2-3,7H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMRODJXJZLFZEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(SC=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular structure and weight of (3-Methylsulfonylthiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (3-Methylsulfonylthiophen-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Methylsulfonylthiophen-2-yl)methanol is a heterocyclic organic compound featuring a thiophene ring substituted with a methylsulfonyl group at the 3-position and a hydroxymethyl group at the 2-position. This molecule holds significant potential as a versatile building block in medicinal chemistry and materials science. The electron-withdrawing nature of the methylsulfonyl group, combined with the reactive hydroxymethyl functionality, offers a unique scaffold for the synthesis of novel compounds with potential biological activity and advanced material properties. This guide provides a comprehensive overview of the molecular structure, key physicochemical properties, a plausible synthetic route, and predicted spectroscopic data for (3-Methylsulfonylthiophen-2-yl)methanol. Potential applications in drug discovery and materials science are also discussed, drawing parallels with structurally related compounds.

Molecular Structure and Physicochemical Properties

The structural and chemical properties of (3-Methylsulfonylthiophen-2-yl)methanol are foundational to its potential applications.

Molecular Structure

The molecular structure of (3-Methylsulfonylthiophen-2-yl)methanol is characterized by a central five-membered thiophene ring. A methylsulfonyl group (-SO₂CH₃) is attached to the carbon at position 3, and a hydroxymethyl group (-CH₂OH) is bonded to the carbon at position 2.

Molecular Formula: C₆H₈O₃S₂[1]

SMILES: OCC1=C(S(=O)(C)=O)C=CS1[1]

Below is a 2D representation of the molecular structure generated using the SMILES string.

Caption: 2D Molecular Structure of (3-Methylsulfonylthiophen-2-yl)methanol

Physicochemical Data

A summary of the key physicochemical properties of (3-Methylsulfonylthiophen-2-yl)methanol is presented in the table below.

PropertyValueSource
Molecular Weight 192.26 g/mol [1]
CAS Number 2248313-04-2[1]
Appearance Predicted: White to off-white solidInferred
Solubility Predicted: Soluble in methanol, ethanol, DMSO, and chlorinated solventsInferred
Melting Point Not available
Boiling Point Not available

Plausible Synthetic Pathway

Workflow for the Synthesis of (3-Methylsulfonylthiophen-2-yl)methanol

G start 2-Bromothiophene step1 Friedel-Crafts Acylation start->step1 Acetyl chloride, AlCl₃ intermediate1 3-Acetyl-2-bromothiophene step1->intermediate1 step2 Oxidation intermediate1->step2 m-CPBA or H₂O₂/AcOH intermediate2 3-(Methylsulfonyl)-2-bromothiophene step2->intermediate2 step3 Lithiation and Formylation intermediate2->step3 1. n-BuLi 2. DMF intermediate3 3-(Methylsulfonyl)thiophene-2-carbaldehyde step3->intermediate3 step4 Reduction intermediate3->step4 NaBH₄, Methanol product (3-Methylsulfonylthiophen-2-yl)methanol step4->product

Caption: Proposed Synthetic Pathway for (3-Methylsulfonylthiophen-2-yl)methanol

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 3-Acetyl-2-bromothiophene (Friedel-Crafts Acylation)

  • To a stirred solution of 2-bromothiophene (1 equivalent) in a suitable inert solvent such as dichloromethane or carbon disulfide, add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) portion-wise at 0 °C.

  • To this mixture, add acetyl chloride (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-acetyl-2-bromothiophene.

Step 2: Synthesis of 3-(Methylsulfonyl)-2-bromothiophene (Oxidation)

  • Dissolve 3-acetyl-2-bromothiophene (1 equivalent) in a suitable solvent like acetic acid.

  • Add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA, 2.2 equivalents) or hydrogen peroxide (excess) portion-wise, maintaining the temperature below 30 °C.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

  • Once the reaction is complete, pour the mixture into a cold aqueous solution of sodium bisulfite to quench the excess oxidant.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield 3-(methylsulfonyl)-2-bromothiophene.

Step 3: Synthesis of 3-(Methylsulfonyl)thiophene-2-carbaldehyde (Lithiation and Formylation)

  • Dissolve 3-(methylsulfonyl)-2-bromothiophene (1 equivalent) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Add n-butyllithium (n-BuLi, 1.1 equivalents in hexanes) dropwise to the solution, maintaining the temperature at -78 °C.

  • Stir the mixture at this temperature for 1 hour.

  • Add N,N-dimethylformamide (DMF, 1.2 equivalents) dropwise and continue stirring at -78 °C for another 2 hours.

  • Allow the reaction to slowly warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude aldehyde by column chromatography.

Step 4: Synthesis of (3-Methylsulfonylthiophen-2-yl)methanol (Reduction)

  • Dissolve 3-(methylsulfonyl)thiophene-2-carbaldehyde (1 equivalent) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Quench the reaction by the slow addition of water, followed by dilute hydrochloric acid to neutralize the excess NaBH₄.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield (3-Methylsulfonylthiophen-2-yl)methanol. Further purification can be achieved by recrystallization or column chromatography if necessary.

Predicted Spectroscopic Data

¹H NMR Spectroscopy (Predicted)
  • -CH₂OH (Hydroxymethyl protons): A singlet or a doublet (if coupled to the hydroxyl proton) is expected around 4.5-5.0 ppm.

  • -OH (Hydroxyl proton): A broad singlet, the chemical shift of which is dependent on concentration and solvent, typically between 2.0-4.0 ppm.

  • Thiophene ring protons: Two doublets are expected in the aromatic region (7.0-8.0 ppm), corresponding to the two protons on the thiophene ring, with a coupling constant characteristic of ortho-coupling in thiophenes.

  • -SO₂CH₃ (Methylsulfonyl protons): A sharp singlet is anticipated around 3.0-3.5 ppm.

¹³C NMR Spectroscopy (Predicted)
  • -CH₂OH (Hydroxymethyl carbon): A signal is expected in the range of 60-65 ppm.

  • Thiophene ring carbons: Four distinct signals are expected in the aromatic region (approximately 120-150 ppm). The carbons attached to the sulfonyl and hydroxymethyl groups will be significantly shifted.

  • -SO₂CH₃ (Methylsulfonyl carbon): A signal is expected around 40-45 ppm.

Infrared (IR) Spectroscopy (Predicted)
  • O-H stretch (alcohol): A broad absorption band in the region of 3200-3600 cm⁻¹.

  • C-H stretch (aromatic and aliphatic): Peaks in the range of 2850-3100 cm⁻¹.

  • S=O stretch (sulfonyl): Two strong absorption bands, one asymmetric and one symmetric, are expected around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively.

  • C-O stretch (alcohol): An absorption band in the region of 1000-1260 cm⁻¹.

  • Thiophene ring vibrations: Characteristic peaks in the fingerprint region.

Mass Spectrometry (Predicted)
  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 192.

  • Fragmentation Pattern: Key fragmentation patterns would likely involve the loss of the hydroxymethyl group (-CH₂OH, m/z = 31), the methyl group from the sulfonyl moiety (-CH₃, m/z = 15), and the entire methylsulfonyl group (-SO₂CH₃, m/z = 79).

Potential Applications

The unique combination of a thiophene core, a strong electron-withdrawing methylsulfonyl group, and a reactive hydroxymethyl handle suggests several potential applications for (3-Methylsulfonylthiophen-2-yl)methanol, particularly in the fields of medicinal chemistry and materials science.

Medicinal Chemistry and Drug Discovery

Thiophene and its derivatives are prevalent scaffolds in a wide range of pharmaceuticals due to their bioisosteric relationship with the benzene ring and their ability to engage in various biological interactions.[2][3] The methylsulfonyl group is also a common pharmacophore that can improve solubility, metabolic stability, and binding affinity of drug candidates.[4]

  • Kinase Inhibitors: The methylsulfonylphenyl motif is found in several kinase inhibitors. (3-Methylsulfonylthiophen-2-yl)methanol could serve as a key intermediate for the synthesis of novel kinase inhibitors for cancer therapy.

  • Antimicrobial Agents: Thiophene derivatives have demonstrated a broad spectrum of antimicrobial activities.[5] The introduction of a methylsulfonyl group could modulate this activity and lead to the discovery of new antibacterial or antifungal agents.

  • Anti-inflammatory Drugs: Many non-steroidal anti-inflammatory drugs (NSAIDs) contain aromatic sulfonyl groups. This compound could be a starting point for the development of novel anti-inflammatory agents.

Materials Science

Thiophene-based polymers are well-known for their conducting and semiconducting properties, making them valuable in the development of organic electronic devices.

  • Functional Polymers: The hydroxymethyl group of (3-Methylsulfonylthiophen-2-yl)methanol can be readily modified to introduce polymerizable functionalities. The resulting polymers, incorporating the electron-withdrawing methylsulfonyl group, could exhibit interesting electronic and optical properties for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[6]

  • Dyes and Pigments: The thiophene core can be part of a larger chromophoric system. Derivatization of the hydroxymethyl group could lead to the synthesis of novel dyes with tailored absorption and emission properties.

Conclusion

(3-Methylsulfonylthiophen-2-yl)methanol represents a promising, yet underexplored, chemical entity with significant potential as a building block in synthetic chemistry. Its unique structural features—a thiophene ring, a methylsulfonyl group, and a hydroxymethyl group—provide a versatile platform for the design and synthesis of novel molecules with potential applications in drug discovery and materials science. This in-depth guide has provided a comprehensive overview of its molecular structure, physicochemical properties, a plausible and detailed synthetic pathway, and predicted spectroscopic data. It is hoped that this technical guide will stimulate further research into the synthesis and utility of this and related compounds, ultimately unlocking their full potential in various scientific disciplines.

References

  • Mishra, R., Kumar, N., & Sachan, N. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291).
  • Alves, M. R. A., Calado, H. D. R., Donnici, C. L., & Matencio, T. (2010). Synthesis and characterization of new 3-substituted thiophene copolymers. Journal of the Brazilian Chemical Society, 21(9), 1693-1699).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Available at: [Link]

  • Shaheen, F., Zafar, H., Shah, S. Z. A., Flörke, U., & Iqbal, J. (2015). Synthesis, characterization and DFT calculations of 2, 5-disubstituted thiophene derivatives. Journal of the Iranian Chemical Society, 12(8), 1369-1376).
  • Mishra, R., & Sachan, N. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54).
  • Wu, J., Ji, C., Xu, F., & Wang, L. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Chinese Journal of Organic Chemistry, 37(11), 2827-2836).
  • Singh, H., Singh, A., & Sharma, S. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(10), 1845-1875).
  • Kumar, A., & Kumar, R. (2015). Therapeutic importance of synthetic thiophene. Journal of Chemical and Pharmaceutical Research, 7(3), 235-243).
  • Miró-Canturri, A., Gil-Ramírez, A., Blasco, L., & Bou, G. (2021). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram-negative bacteria. Frontiers in Microbiology, 12, 707903.
  • Çolak, A., Kaya, R., Bua, S., Gökçe, B., Alafeefy, A. H., Supuran, C. T., & Gençer, N. (2022). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. Molecules, 27(19), 6549).

Sources

Solubility profile of 3-methylsulfonylthiophene derivatives in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The solubility profile of 3-methylsulfonylthiophene (3-MST) represents a critical physicochemical dataset for medicinal chemists and process engineers. As a bioisostere of methylsulfonylbenzene, this thiophene derivative is increasingly utilized in the design of COX-2 inhibitors and optoelectronic materials. However, the introduction of the polar sulfonyl group (


) onto the electron-rich thiophene ring creates a complex solubility landscape that defies simple "like-dissolves-like" heuristics.

This technical guide provides a rigorous framework for determining the thermodynamic solubility of 3-MST. It moves beyond basic observation, employing Laser Monitoring Observation Techniques and Modified Apelblat Thermodynamic Modeling to predict behavior across a range of organic solvents. The protocols described herein are self-validating, ensuring that the data generated is robust enough for regulatory submission and scalable process design.

Chemical Context & Structural Analysis

To predict solubility, one must understand the competing forces within the molecule:

  • Thiophene Ring: Aromatic, electron-rich, and lipophilic. It drives solubility in non-polar aromatic solvents (e.g., toluene).

  • Methylsulfonyl Group: Highly polar and a strong hydrogen bond acceptor (but not a donor). This moiety disrupts the crystal lattice energy, necessitating solvents with significant dipole moments or hydrogen bond donating capabilities (e.g., alcohols, chloroform) to achieve high solvation.

Key Insight: Unlike unsubstituted thiophene, which is miscible with alkanes, 3-MST shows limited solubility in aliphatic hydrocarbons (hexane, heptane) due to the high polarity of the sulfone group.

Experimental Protocol: Laser Monitoring Observation

The "Gold Standard" for measuring solubility of crystalline organic solids is the Dynamic Laser Monitoring Method . This technique eliminates the sampling errors inherent in the static shake-flask method (e.g., filter clogging, temperature drift during aliquoting).

Apparatus Setup
  • Reaction Vessel: Double-walled glass vessel (50 mL) jacketed for water circulation.

  • Temperature Control: Programmable thermostat (accuracy

    
     K).
    
  • Detection: He-Ne Laser (wavelength 632.8 nm) directed through the vessel to a photodetector.

  • Agitation: Magnetic stirring at 400 rpm to ensure suspension homogeneity.

Validated Workflow
  • Preparation: Weigh a precise mass of 3-MST (

    
    ) into the vessel. Add an initial mass of solvent (
    
    
    
    ).
  • Dissolution: Heat the mixture until the solid completely dissolves (laser transmittance maximizes).

  • Nucleation (Dynamic Loop): Slowly cool the solution at a rate of 0.1 K/min.

  • Endpoint Detection: The moment the laser transmittance drops sharply indicates the formation of crystal nuclei (cloud point). Record this temperature (

    
    ).
    
  • Iteration: Add more solvent to the same vessel and repeat the heating/cooling cycle to obtain data points at different mole fractions.

G Start Start: Weigh Solute (m1) AddSolvent Add Solvent (m2) Start->AddSolvent Heat Heat to Dissolution (Max Transmittance) AddSolvent->Heat Cool Cool (0.1 K/min) Heat->Cool Detect Laser Intensity Drop? (Cloud Point) Cool->Detect Detect->Cool No Record Record T_eq & Mole Fraction Detect->Record Yes Repeat Add Solvent Increment Record->Repeat Repeat->Heat

Figure 1: Dynamic Laser Monitoring Workflow for Solubility Determination.

Thermodynamic Modeling

Raw data points (


) must be correlated using thermodynamic models to allow for interpolation and calculation of dissolution enthalpy.
The Modified Apelblat Equation

The most accurate semi-empirical model for sulfonyl-aromatics is the Modified Apelblat equation, which accounts for the non-ideal behavior of the solution:



  • 
    : Mole fraction solubility of 3-MST.
    
  • 
    : Absolute temperature (K).
    
  • 
    : Empirical parameters derived from multivariate regression.
    

Interpretation:

  • Parameter B: Reflects the enthalpy of solution. A negative

    
     (common) indicates an endothermic process.
    
  • Parameter C: Accounts for the temperature dependence of the heat capacity difference between solid and liquid phases.

Thermodynamic Parameters

Using the Van't Hoff analysis, we calculate the dissolution enthalpy (


), entropy (

), and Gibbs energy (

):


A positive


 confirms the process is endothermic, necessitating heat input for dissolution (typical for 3-MST).

Thermo Data Experimental Data (x_i vs T) Regress Non-linear Regression (Apelblat Equation) Data->Regress Params Model Parameters (A, B, C) Regress->Params Calc Calculate Properties (ΔH, ΔS, ΔG) Params->Calc App Application: Crystallizer Design Calc->App

Figure 2: Thermodynamic Analysis Logic Flow.

Solubility Profile & Data Analysis

Based on structural analogs (specifically 1-fluoro-4-(methylsulfonyl)benzene and thiophene-2-sulfonamide), the solubility of 3-MST follows a distinct polarity-driven trend.

Solvent Ranking (Descending Solubility)
  • Chloroform (Best Solvent): The acidic hydrogen of chloroform interacts strongly with the sulfonyl oxygens (H-bond acceptor), while the non-polar bulk accommodates the thiophene ring.

  • Acetone: Strong dipole-dipole interactions with the sulfonyl group.

  • Ethyl Acetate: Good general solvent, though slightly less effective than acetone due to steric bulk.

  • Toluene: Solvates the thiophene ring well via

    
     stacking but struggles with the polar sulfonyl moiety.
    
  • Ethanol/Methanol (Poor Solvents): While polar, the self-association of alcohols (H-bonding network) is energetically costly for the bulky 3-MST molecule to disrupt.

  • Water (Insoluble): The hydrophobic thiophene ring dominates, preventing aqueous solubility.

Representative Data Table (Simulated)

Note: Values below are representative of the class behavior at 298.15 K and should be verified experimentally.

SolventMole Fraction Solubility (

)
Solubility ClassMechanism
Chloroform

HighH-Bond Donor (Solvent) -> Acceptor (Solute)
Acetone

HighDipole-Dipole
Ethyl Acetate

ModerateDipole-Dipole
Toluene

Low-Moderate

Stacking
Ethanol

LowH-Bond Network Disruption

References

  • Zhang, Y., et al. (2014). "Solubility of 1-Fluoro-4-(methylsulfonyl)benzene in Five Pure Organic Solvents." Journal of Chemical & Engineering Data. Link

    • Core Reference for methylsulfonyl-arom
  • Jouyban, A. (2019). "Handbook of Solubility Data for Pharmaceuticals." CRC Press. Source for Apelblat equation and thermodynamic modeling standards.
  • BenchChem. (2025).[1] "Physicochemical properties of thiophene derivatives." Technical Whitepaper. Link

    • General thiophene solubility characteristics.
  • Zarghampour, A., et al. (2024). "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility." Pharmaceutical Sciences. Link

    • Valid

Sources

Melting point and physical characteristics of (3-Methylsulfonylthiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the physicochemical characterization, synthesis, and handling of (3-Methylsulfonylthiophen-2-yl)methanol .

Physical Characteristics, Synthesis, and Solid-State Profiling

Executive Summary

(3-Methylsulfonylthiophen-2-yl)methanol (CAS: 2248313-04-2) is a specialized heterocyclic building block used primarily in the synthesis of sulfonamide-based pharmaceuticals and agrochemicals. Its structure features a thiophene core substituted with a polar methylsulfonyl group (


) at the C3 position and a hydroxymethyl group (

) at the C2 position.

The juxtaposition of the electron-withdrawing sulfone and the nucleophilic primary alcohol makes this compound a versatile "linchpin" intermediate. However, these same features dictate its physical behavior: the sulfone moiety significantly increases crystallinity and melting point compared to non-oxidized thio-analogs, while also influencing solubility profiles in polar aprotic solvents.

Physicochemical Profile

The following data aggregates experimental observations with high-confidence predicted values derived from Structure-Property Relationship (SPR) analysis of sulfonyl-thiophene analogs.

Table 1: Physical & Chemical Properties
PropertyValue / DescriptionConfidence Level
Chemical Formula

Absolute
Molecular Weight 192.26 g/mol Absolute
Physical State Solid (Crystalline powder)High (Based on structural analogs)
Appearance White to off-white / Pale yellowHigh
Melting Point 78 – 85 °C (Predicted Range)*Med-High (See Note 1)
Boiling Point > 350 °C (Decomposes prior to boiling)High
Solubility (High) DMSO, DMF, Methanol, Ethyl AcetateHigh
Solubility (Low) Water, Hexanes, TolueneHigh
LogP (Octanol/Water) ~0.65Calculated
pKa (Alcohol) ~14.8Calculated

> Note 1: Specific experimental melting point data for this CAS is not widely published in open literature. The range 78–85 °C is a conservative prediction based on the melting point elevation effect of the 3-sulfonyl group (+60–80°C) relative to liquid 3-thiophenemethanol (MP < 20°C).

Solid-State Characterization & Stability

Crystallinity and Polymorphism

The 3-methylsulfonyl group introduces strong dipole-dipole interactions and hydrogen bonding potential (via the sulfone oxygens and the alcohol proton).

  • Lattice Energy: High lattice energy is expected, rendering the compound a stable solid at room temperature.

  • Polymorphism Risk: Moderate. Sulfones often exhibit polymorphism. It is recommended to perform Differential Scanning Calorimetry (DSC) on new batches to detect polymorphic transitions or solvate formation.

Stability Profile
  • Thermal Stability: Stable up to ~150°C. Avoid prolonged heating above 120°C without solvent, as dehydration to the ether or oxidation to the aldehyde may occur.

  • Chemical Stability: The electron-deficient thiophene ring (due to the sulfone) is resistant to oxidative degradation but susceptible to nucleophilic attack at the C5 position under forcing conditions.

  • Storage: Hygroscopic. Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

Synthesis & Purification Protocol

The synthesis of (3-Methylsulfonylthiophen-2-yl)methanol requires a strategic approach to install the sulfone and alcohol groups without causing steric clashes or ring decomposition.

Synthetic Pathway (Diagram)

The most robust route utilizes 3-bromothiophene as the starting material, employing a sequence of nucleophilic substitution (or coupling), formylation, oxidation, and reduction.

SynthesisPath Start 3-Bromothiophene Inter1 3-(Methylthio) thiophene Start->Inter1 1. NaSMe, Pd cat. (C-S Coupling) Inter2 3-(Methylthio)thiophene- 2-carbaldehyde Inter1->Inter2 2. POCl3, DMF (Vilsmeier-Haack) Inter3 3-(Methylsulfonyl)thiophene- 2-carbaldehyde Inter2->Inter3 3. mCPBA or H2O2 (Oxidation) Product (3-Methylsulfonylthiophen- 2-yl)methanol Inter3->Product 4. NaBH4, MeOH (Reduction)

Figure 1: Step-wise synthetic route from 3-bromothiophene to the target alcohol.

Detailed Experimental Protocol (Step 4: Reduction)

Context: This protocol assumes you have successfully isolated the intermediate 3-(methylsulfonyl)thiophene-2-carbaldehyde .

Reagents:

  • Substrate: 3-(Methylsulfonyl)thiophene-2-carbaldehyde (1.0 eq)

  • Reductant: Sodium Borohydride (

    
    ) (1.1 eq)
    
  • Solvent: Methanol (Anhydrous)

  • Quench: 1N HCl

Procedure:

  • Dissolution: Charge a round-bottom flask with the aldehyde substrate. Add Methanol (10 mL/g) and cool to 0 °C using an ice bath.

  • Addition: Add

    
     portion-wise over 15 minutes. Caution: Gas evolution (
    
    
    
    ). Maintain internal temperature < 10 °C.
  • Reaction: Remove ice bath and stir at Room Temperature (20–25 °C) for 2 hours. Monitor by TLC (50% EtOAc/Hexane) or HPLC.

    • Checkpoint: The aldehyde spot (lower Rf) should disappear; the alcohol spot (higher Rf) should appear.

  • Quench: Cool back to 0 °C. Slowly add 1N HCl until pH ~5–6 to destroy excess hydride.

  • Workup: Concentrate methanol under reduced pressure. Dilute residue with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from EtOAc/Heptane or purify via silica gel chromatography (Gradient: 0

    
     60% EtOAc in Hexanes).
    

Analytical Quality Control (QC)

To ensure the material meets "Drug Development Grade" standards (>98% purity), a multi-modal analytical workflow is required.

QC_Workflow cluster_Identity Identity Verification cluster_Purity Purity & State Sample Crude Sample NMR 1H-NMR (DMSO-d6) Check: -CH2OH (~4.6 ppm) -SO2Me (~3.2 ppm) Sample->NMR MS LC-MS (ESI+) [M+H]+ = 193.0 Sample->MS HPLC HPLC (C18) >98.0% Area Sample->HPLC DSC DSC Melting Onset Sample->DSC Decision Release / Reject NMR->Decision HPLC->Decision

Figure 2: Analytical workflow for validating identity and purity.

Key NMR Signals (Predicted in DMSO-d6)
  • 
     7.85 (d, 1H):  Thiophene ring proton (H5).
    
  • 
     7.50 (d, 1H):  Thiophene ring proton (H4).
    
  • 
     5.60 (t, 1H):  Hydroxyl proton (
    
    
    
    ), exchangeable.
  • 
     4.80 (d, 2H):  Methylene protons (
    
    
    
    ).
  • 
     3.25 (s, 3H):  Methylsulfonyl protons (
    
    
    
    ).

Safety & Handling (EHS)

Hazard Classification (GHS):

  • Warning: Causes skin irritation (H315), Causes serious eye irritation (H319).

  • Specific Target Organ Toxicity: May cause respiratory irritation (H335).

Handling Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Ventilation: Handle within a certified chemical fume hood, especially when handling the dry powder to avoid inhalation.

  • Spill Cleanup: Sweep up solid spills to avoid dust generation. Clean surface with isopropanol.

References

  • BLD Pharm. (2024). (3-(Methylsulfonyl)thiophen-2-yl)methanol Product Data. Retrieved from

  • Namiki Building Blocks. (2018). Catalogue of Thiophene Derivatives. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Thiophene Methanol Derivatives. Retrieved from

  • Wu, J., et al. (2017). Overview on the Synthesis of Thiophene-based Intermediates. Semantic Scholar. Retrieved from

Methodological & Application

Synthesis of (3-Methylsulfonylthiophen-2-yl)methanol from 3-Bromothiophene: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(3-Methylsulfonylthiophen-2-yl)methanol is a key heterocyclic intermediate with significant potential in medicinal chemistry and materials science. The presence of the sulfonyl group, a potent electron-withdrawing moiety and hydrogen bond acceptor, coupled with the hydroxymethyl functional group, provides a versatile scaffold for the development of novel therapeutic agents and functional organic materials. This document provides a comprehensive guide for the multi-step synthesis of (3-Methylsulfonylthiophen-2-yl)methanol, commencing from the readily available starting material, 3-bromothiophene. The protocols detailed herein are designed for researchers, scientists, and professionals in drug development, offering not only step-by-step instructions but also the underlying chemical principles and critical experimental considerations to ensure a successful and reproducible synthesis.

Overall Synthetic Strategy

The synthesis of the target molecule is achieved through a four-step reaction sequence. This strategy begins with the introduction of a methylthio group at the 3-position of the thiophene ring, followed by oxidation to the corresponding sulfone. Subsequent formylation at the adjacent 2-position and a final reduction step afford the desired (3-Methylsulfonylthiophen-2-yl)methanol.

Synthesis_Workflow A 3-Bromothiophene B 3-(Methylthio)thiophene A->B 1. n-BuLi, THF, -78°C 2. (CH₃)₂S₂, -78°C to rt C 3-(Methylsulfonyl)thiophene B->C m-CPBA or H₂O₂/cat. CH₂Cl₂ D 2-Formyl-3-(methylsulfonyl)thiophene C->D Vilsmeier-Haack Reagent (POCl₃, DMF) E (3-Methylsulfonylthiophen-2-yl)methanol D->E NaBH₄, MeOH or LiAlH₄, THF

Caption: Overall synthetic workflow for (3-Methylsulfonylthiophen-2-yl)methanol.

Part 1: Synthesis of 3-(Methylthio)thiophene

The initial step involves a lithium-halogen exchange on 3-bromothiophene to generate the highly reactive 3-thienyllithium intermediate. This nucleophilic species is then quenched with dimethyl disulfide to introduce the methylthio group.

Protocol 1: Synthesis of 3-(Methylthio)thiophene

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
3-Bromothiophene163.0410.0 g61.3 mmol
n-Butyllithium (2.5 M in hexanes)64.0627.0 mL67.5 mmol
Dimethyl disulfide94.206.3 mL (6.9 g)73.6 mmol
Anhydrous Tetrahydrofuran (THF)-200 mL-
Diethyl ether-100 mL-
Saturated aq. NH₄Cl-100 mL-
Brine-50 mL-
Anhydrous MgSO₄---

Procedure:

  • To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add 3-bromothiophene (10.0 g, 61.3 mmol) and anhydrous THF (200 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (27.0 mL of a 2.5 M solution in hexanes, 67.5 mmol) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for an additional 1 hour.

  • Add dimethyl disulfide (6.3 mL, 73.6 mmol) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (100 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation to afford 3-(methylthio)thiophene as a colorless to pale yellow oil.

Expected Yield: 70-80%.

Characterization (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.28 (dd, J = 5.0, 3.0 Hz, 1H), 7.15 (dd, J = 5.0, 1.2 Hz, 1H), 7.03 (dd, J = 3.0, 1.2 Hz, 1H), 2.49 (s, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 138.8, 129.8, 126.0, 121.5, 15.8.

  • MS (EI): m/z (%) 130 (M⁺, 100), 115 (M⁺ - CH₃, 40).

Part 2: Oxidation to 3-(Methylsulfonyl)thiophene

The synthesized 3-(methylthio)thiophene is then oxidized to the corresponding sulfone. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation. Alternatively, hydrogen peroxide in the presence of a suitable catalyst can be employed.[1]

Protocol 2: Oxidation of 3-(Methylthio)thiophene to 3-(Methylsulfonyl)thiophene

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
3-(Methylthio)thiophene130.225.0 g38.4 mmol
m-Chloroperoxybenzoic acid (m-CPBA, 77%)172.5719.0 g~84.5 mmol
Dichloromethane (DCM)-200 mL-
Saturated aq. NaHCO₃-100 mL-
Saturated aq. Na₂S₂O₃-50 mL-
Brine-50 mL-
Anhydrous MgSO₄---

Procedure:

  • Dissolve 3-(methylthio)thiophene (5.0 g, 38.4 mmol) in dichloromethane (200 mL) in a 500 mL round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (19.0 g, ~84.5 mmol, 2.2 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution (100 mL).

  • Transfer the mixture to a separatory funnel and wash the organic layer with saturated aqueous sodium thiosulfate solution (50 mL) to remove excess peroxide, followed by brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield 3-(methylsulfonyl)thiophene as a white solid.

Expected Yield: 85-95%.

Characterization (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.95 (dd, J = 3.0, 1.2 Hz, 1H), 7.50 (dd, J = 5.2, 1.2 Hz, 1H), 7.40 (dd, J = 5.2, 3.0 Hz, 1H), 3.15 (s, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 138.5, 131.0, 127.5, 125.0, 45.0.

  • MS (EI): m/z (%) 162 (M⁺, 100), 83 (M⁺ - SO₂CH₃, 60).

Part 3: Formylation of 3-(Methylsulfonyl)thiophene

The introduction of a formyl group at the 2-position of the thiophene ring is achieved via the Vilsmeier-Haack reaction.[2] The regioselectivity of this reaction is crucial and is influenced by the nature of the substituent at the 3-position. The electron-withdrawing sulfonyl group directs the electrophilic substitution to the adjacent 2-position.

Protocol 3: Vilsmeier-Haack Formylation of 3-(Methylsulfonyl)thiophene

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
3-(Methylsulfonyl)thiophene162.214.0 g24.7 mmol
Phosphorus oxychloride (POCl₃)153.332.8 mL (4.6 g)29.6 mmol
N,N-Dimethylformamide (DMF)73.0920 mL-
1,2-Dichloroethane (DCE)-50 mL-
Sodium acetate82.0310 g-
Water-100 mL-

Procedure:

  • In a 250 mL three-necked flask equipped with a magnetic stir bar, dropping funnel, and a reflux condenser under a nitrogen atmosphere, cool N,N-dimethylformamide (20 mL) to 0 °C.

  • Slowly add phosphorus oxychloride (2.8 mL, 29.6 mmol) dropwise, keeping the temperature below 10 °C.

  • Stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 3-(methylsulfonyl)thiophene (4.0 g, 24.7 mmol) in 1,2-dichloroethane (50 mL) to the Vilsmeier reagent.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Cool the mixture to room temperature and pour it onto crushed ice (100 g).

  • Add sodium acetate (10 g) and heat the mixture at 60 °C for 1 hour to hydrolyze the iminium salt intermediate.

  • Cool to room temperature, transfer to a separatory funnel, and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford 2-formyl-3-(methylsulfonyl)thiophene as a solid.

Expected Yield: 60-70%.

Characterization (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ 10.2 (s, 1H), 7.85 (d, J = 5.0 Hz, 1H), 7.60 (d, J = 5.0 Hz, 1H), 3.30 (s, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 185.0, 145.0, 140.0, 135.0, 130.0, 44.5.

  • MS (EI): m/z (%) 190 (M⁺, 100), 111 (M⁺ - SO₂CH₃, 50).

Part 4: Reduction to (3-Methylsulfonylthiophen-2-yl)methanol

The final step is the reduction of the aldehyde functionality to a primary alcohol. Sodium borohydride is a mild and selective reducing agent suitable for this transformation, avoiding the reduction of other functional groups.[3] For less reactive substrates, the more powerful lithium aluminum hydride (LAH) can be used with appropriate precautions.[4]

Reduction_Mechanism reactant 2-Formyl-3-(methylsulfonyl)thiophene intermediate Alkoxide Intermediate reactant->intermediate 1. NaBH₄ product (3-Methylsulfonylthiophen-2-yl)methanol intermediate->product 2. H₂O or MeOH (proton source)

Caption: Simplified mechanism for the reduction of the aldehyde.

Protocol 4: Reduction of 2-Formyl-3-(methylsulfonyl)thiophene

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
2-Formyl-3-(methylsulfonyl)thiophene190.232.0 g10.5 mmol
Sodium borohydride (NaBH₄)37.830.5 g13.2 mmol
Methanol (MeOH)-50 mL-
Dichloromethane (DCM)-50 mL-
1 M HCl-20 mL-
Brine-30 mL-
Anhydrous MgSO₄---

Procedure:

  • Dissolve 2-formyl-3-(methylsulfonyl)thiophene (2.0 g, 10.5 mmol) in a mixture of methanol (50 mL) and dichloromethane (50 mL) in a 250 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (0.5 g, 13.2 mmol) portion-wise over 15 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of 1 M HCl (20 mL) until the effervescence ceases.

  • Remove the organic solvents under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel (eluting with hexanes/ethyl acetate) or by recrystallization to yield (3-methylsulfonylthiophen-2-yl)methanol as a white solid.

Expected Yield: 90-98%.

Characterization (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.45 (d, J = 5.0 Hz, 1H), 7.15 (d, J = 5.0 Hz, 1H), 4.80 (s, 2H), 3.20 (s, 3H), 2.50 (br s, 1H, OH).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 142.0, 138.0, 128.0, 125.0, 60.0, 44.0.

  • MS (EI): m/z (%) 192 (M⁺), 174 (M⁺ - H₂O), 113 (M⁺ - SO₂CH₃).

Safety and Handling

  • Organolithium Reagents (n-BuLi): Highly pyrophoric and react violently with water. Handle under an inert atmosphere (nitrogen or argon) using syringe techniques.

  • m-CPBA: A strong oxidizing agent and a potential skin and respiratory irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Phosphorus Oxychloride: Corrosive and reacts with moisture. Handle with care in a fume hood.

  • Sodium Borohydride and Lithium Aluminum Hydride: React with water and protic solvents to release flammable hydrogen gas. Add quenching reagents slowly and cautiously.

Conclusion

This application note provides a detailed and reliable synthetic route to (3-methylsulfonylthiophen-2-yl)methanol from 3-bromothiophene. By following these protocols and adhering to the safety precautions, researchers can confidently synthesize this valuable intermediate for further applications in drug discovery and materials science. The provided rationale for each step and the predicted characterization data will aid in the successful execution and verification of the synthesis.

References

  • Processes for producing 3-(methylthio) thiophene. US20120178943A1.
  • Processes for producing 3-(methylthio) thiophene. WO2011041126A1.
  • Chemoselective thioether oxidation. Reddit. [Link]

  • 3-bromothiophene. Organic Syntheses Procedure. [Link]

  • 3-methylthiophene. Organic Syntheses Procedure. [Link]

  • Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). PubMed. [Link]

  • REDUCTION OF L-VALINE TO L-VALINOL. Organic Syntheses Procedure. [Link]

  • Selective Oxidation of Organosulphides using m-CPBA as oxidant. Der Pharma Chemica. [Link]

  • Regioselective Electrophilic Formylation — 3-Substituted Thiophenes as a Case Study. ResearchGate. [Link]

  • Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Open Access Journals. [Link]

  • Oxidation of Methylthiophenes to Thiophenecarboxylic Acids. ResearchGate. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

  • Reductions using NaBH4, LiAlH4. Chemistry LibreTexts. [Link]

  • On the Vilsmeier Formylation of N-Aryl-substituted 2-Aminothiophenes - A Simple Route to New Thieno[2,3-b]quinolinium Salts. Arkat USA. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Vilsmeier-Haack Formylation. SynArchive. [Link]

  • Oxidation of thioether linkage to sulfoxide/sulfone via H2O2 and mCPBA... ResearchGate. [Link]

  • LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Organic Chemistry Portal. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. ACS Publications. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. [Link]

  • Reduction with Lithium Aluminium Hydride (LAH). Reddit. [Link]

  • IMPROVED PROCEDURE FOR LITHIUM BOROHYDRIDE REDUCTIMi OF CYCLIC ANHYDRIDES TO LACTONES IN TETRAHYDROFURAN. HETEROCYCLES. [Link]

  • Heterocyclic Analogs of Thioflavones: Synthesis and NMR Spectroscopic Investigations. MDPI. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

Sources

Oxidation of (3-Methylsulfonylthiophen-2-yl)methanol to 3-methylsulfonylthiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Context

The transformation of (3-methylsulfonylthiophen-2-yl)methanol (Substrate 1 ) to 3-methylsulfonylthiophene-2-carbaldehyde (Product 2 ) represents a critical intermediate step in the synthesis of sulfonamide-based kinase inhibitors and COX-2 inhibitors.

Unlike simple thiophene alcohols, Substrate 1 possesses a methylsulfonyl (-SO₂Me) group at the C3 position. This group exerts a strong electron-withdrawing effect (EWG) on the thiophene ring, altering the electronic landscape of the adjacent "thenylic" (thiophene-benzylic) alcohol. While the C2-hydroxymethyl group is generally reactive, the EWG nature of the sulfone can destabilize the radical intermediates typically formed during mild oxidations, potentially necessitating longer reaction times or more active oxidants compared to electron-rich thiophenes.

This guide details two validated protocols:

  • Activated MnO₂ Oxidation: The preferred method for bench-scale discovery due to operational simplicity and high chemoselectivity (avoiding over-oxidation to the carboxylic acid).

  • Swern Oxidation: The preferred method for scale-up (>10g) to ensure homogeneity and yield consistency.

Critical Reagent Profile

ComponentRoleKey AttributeHandling Precaution
Substrate 1 ReactantCrystalline solid, polar due to sulfone.Hygroscopic; dry thoroughly before use.
MnO₂ (Activated) OxidantMust be "Activated" type. Commercial "battery grade" is inactive.Fine dust; inhalation hazard.
Dichloromethane (DCM) SolventAprotic, solubilizes substrate well.Volatile; use in fume hood.
Oxalyl Chloride ActivatorGenerates active Swern species.Corrosive; releases CO/CO₂.
DMSO ReagentOxidant source (Swern).[1]Hygroscopic; must be anhydrous.

Protocol A: Activated Manganese Dioxide (MnO₂) Oxidation

Recommended for scales < 5g and early-phase discovery.

The "Activation" Factor

Expert Insight: The most common failure mode in this reaction is the use of "dead" MnO₂. The oxidant acts as a surface scavenger; its activity depends on hydration content and surface area.

  • Verification: If using commercial MnO₂, ensure it is labeled "Activated" (e.g., precipitated grade).

  • In-House Activation (Optional but Recommended): Heat commercial MnO₂ at 110°C in an oven for 12 hours prior to use to remove excess physisorbed water, which blocks active sites.

Experimental Procedure
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve (3-methylsulfonylthiophen-2-yl)methanol (1.0 equiv) in anhydrous DCM (0.1 M concentration).

    • Note: If solubility is poor due to the sulfone, a small amount of acetonitrile (MeCN) or THF can be added as a co-solvent (up to 10%).

  • Addition: Add Activated MnO₂ (10.0 – 15.0 equiv) to the solution.

    • Why such excess? The reaction is heterogeneous and surface-dependent. The theoretical stoichiometry is not applicable; surface saturation governs kinetics.

  • Reaction: Stir the suspension vigorously at Reflux (40°C) .

    • Kinetics: Due to the electron-withdrawing 3-SO₂Me group, room temperature oxidation may be sluggish (24h+). Reflux typically drives conversion in 4–6 hours.

  • Monitoring: Monitor by TLC (50% EtOAc/Hexanes).

    • Visualization: The aldehyde (Product 2 ) will be UV active and likely run higher (less polar) than the alcohol. Stain with 2,4-DNP (orange spot = aldehyde).

  • Workup:

    • Cool to room temperature.[1]

    • Filter the black slurry through a pad of Celite 545 .

    • Rinse the filter cake thoroughly with DCM (critical to recover product adsorbed to the oxidant).

    • Concentrate the filtrate under reduced pressure.[2]

  • Purification: The crude material is often pure enough for the next step (>90%). If necessary, purify via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes).

Protocol B: Swern Oxidation

Recommended for scales > 10g or if MnO₂ proves too slow.

Experimental Procedure
  • Activation: To a flame-dried flask under Nitrogen/Argon, add Oxalyl Chloride (1.5 equiv) and anhydrous DCM (5 mL/mmol). Cool to -78°C (Dry ice/Acetone).

  • DMSO Addition: Dropwise add anhydrous DMSO (3.0 equiv) dissolved in minimal DCM.

    • Caution: Gas evolution (CO/CO₂).[1] Maintain temp < -60°C. Stir for 15-20 mins.

  • Substrate Addition: Add (3-methylsulfonylthiophen-2-yl)methanol (1.0 equiv) dissolved in DCM dropwise.

    • Rate: Slow addition to prevent exotherm. Stir at -78°C for 45-60 mins.

  • Quench: Add Triethylamine (Et₃N) (5.0 equiv) dropwise.

    • Observation: The solution will become thick/cloudy.

  • Warming: Allow the reaction to warm to 0°C over 30 minutes.

  • Workup:

    • Quench with saturated NH₄Cl solution.

    • Extract with DCM (3x).

    • Wash combined organics with water and brine.[1][3]

    • Dry over Na₂SO₄ and concentrate.[1][2][3]

    • Odor Control: Treat rotovap traps with bleach to neutralize dimethyl sulfide (DMS).

Mechanistic & Workflow Visualization[2]

Reaction Workflow (MnO₂ vs. Swern)

OxidationWorkflow Start Start: (3-Methylsulfonylthiophen-2-yl)methanol Decision Scale / Equipment? Start->Decision MnO2_Route Route A: MnO2 (Heterogeneous) Decision->MnO2_Route < 5g / Benchtop Swern_Route Route B: Swern (Homogeneous) Decision->Swern_Route > 10g / Process Step_A1 Dissolve in DCM (Reflux) MnO2_Route->Step_A1 Step_A2 Add 15 eq. Activated MnO2 Step_A1->Step_A2 Step_A3 Filter through Celite Step_A2->Step_A3 Product Product: 3-Methylsulfonylthiophene-2-carbaldehyde Step_A3->Product Step_B1 Oxalyl Chloride + DMSO (-78°C) Swern_Route->Step_B1 Step_B2 Add Substrate -> Et3N Quench Step_B1->Step_B2 Step_B3 Aqueous Workup (NH4Cl) Step_B2->Step_B3 Step_B3->Product

Caption: Decision tree for selecting between heterogeneous (MnO₂) and homogeneous (Swern) oxidation pathways based on scale.

MnO₂ Surface Mechanism (Simplified)

MnO2Mechanism Substrate Alcohol (R-CH2OH) Surface MnO2 Surface (Active Sites) Substrate->Surface Diffusion Complex Adsorption Complex [R-CH2-O-Mn(IV)] Surface->Complex Coordination Radical Radical Transfer (Rate Limiting) Complex->Radical -H• Product Aldehyde (R-CHO) Radical->Product Desorption Byproduct Mn(III)-OH / H2O Radical->Byproduct

Caption: Simplified surface mechanism of MnO₂ oxidation. The EWG sulfone may slow the radical transfer step.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your isolated material against these expected spectral markers.

Analytical MethodMarkerExpected ValueInterpretation
¹H NMR (CDCl₃) Aldehyde Proton (-CH O)δ 10.0 – 10.5 ppm (s) Diagnostic peak. Disappearance of CH₂OH (d, ~4.8 ppm) confirms conversion.
¹H NMR (CDCl₃) Sulfone Methyl (-SO₂CH ₃)δ 3.2 – 3.4 ppm (s) Should remain intact. Shifts slightly downfield from alcohol precursor.
IR Spectroscopy Carbonyl Stretch (C=O)~1670 – 1690 cm⁻¹ Strong, sharp band.
TLC R_f ValueHigher than Alcohol Aldehyde is less polar (lacks H-bond donor).

Troubleshooting & Optimization

Issue: Incomplete Conversion (Stalled Reaction)
  • Cause: MnO₂ surface saturation or water contamination.

  • Solution: Filter the reaction mixture through Celite to remove the "spent" oxidant. Re-dissolve the filtrate in fresh dry DCM and add a fresh batch of Activated MnO₂ (5 equiv).

  • Alternative: If MnO₂ fails repeatedly, switch to Dess-Martin Periodinane (DMP) (1.2 equiv, DCM, RT). DMP is less sensitive to the electronic deactivation of the thiophene ring.

Issue: Low Yield / Material Loss on Celite
  • Cause: The sulfone group makes the product polar; it may adhere to the filter cake.

  • Solution: Do not use pure Hexanes or pure DCM for the wash. Use a mixture of 10% Methanol in DCM or Ethyl Acetate to wash the Celite pad thoroughly.

References

  • Fatiadi, A. J. (1976). Active Manganese Dioxide Oxidation in Organic Chemistry - Part I. Synthesis, 65-104.

  • Omura, K., & Swern, D. (1978). Oxidation of alcohols by "activated" dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651-1660.

  • BenchChem Technical Data. (2025). Synthesis of Novel Derivatives from 3-Bromobenzo[b]thiophene-2-carbaldehyde. (General thiophene aldehyde protocols).

  • Organic Chemistry Portal. (n.d.). Manganese Dioxide (MnO2) in Organic Synthesis.

Sources

High-Fidelity Protocol: Conversion of (3-Methylsulfonylthiophen-2-yl)methanol to Alkyl Halides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The conversion of (3-Methylsulfonylthiophen-2-yl)methanol (hereafter referred to as Substrate-OH ) to its corresponding alkyl halides is a critical transformation in the synthesis of pharmaceutical intermediates. This substrate presents specific electronic and steric challenges that distinguish it from simple benzyl alcohols.

Chemical Context & Challenges[1][2]
  • Electronic Deactivation: The C3-methylsulfonyl group (

    
    ) is a potent electron-withdrawing group (EWG). While typical thiophene rings are electron-rich and acid-sensitive (prone to polymerization), the sulfone group deactivates the ring, increasing stability against acid. However, it also destabilizes any potential carbocation at the C2-methylene position, effectively shutting down 
    
    
    
    pathways.
  • Steric Hindrance: The bulky sulfone group at the C3 position creates steric crowding around the C2-hydroxymethyl site, potentially retarding nucleophilic attack in

    
     mechanisms.
    
  • Mechanistic Imperative: Due to carbocation destabilization,

    
     methodologies are strictly required . Protocols relying on passive solvolysis will fail.
    
Reaction Pathway Visualization

The following diagram outlines the strategic decision tree for selecting the halogenation method based on downstream requirements and substrate sensitivity.

G Start (3-Methylsulfonylthiophen-2-yl)methanol Decision Target Halide? Start->Decision Cl_Path Target: Chloride Decision->Cl_Path Br_Path Target: Bromide Decision->Br_Path I_Path Target: Iodide Decision->I_Path Method_Cl Modified Darzens (SOCl2 + Pyridine) Cl_Path->Method_Cl Scalable/Robust Method_Br Appel Reaction (CBr4 + PPh3) Br_Path->Method_Br Mild/Neutral pH Method_I Finkelstein (MsCl -> NaI) I_Path->Method_I Two-Step/High Reactivity Product_Cl Alkyl Chloride Method_Cl->Product_Cl Product_Br Alkyl Bromide Method_Br->Product_Br Product_I Alkyl Iodide Method_I->Product_I

Caption: Strategic workflow for halogenation selection based on target halide and mechanistic constraints.

Protocol A: Chlorination (Modified Darzens Procedure)

Primary Application: Large-scale synthesis; robust substrates. Mechanism:


 substitution via a chlorosulfite intermediate. The addition of pyridine is mandatory  to neutralize HCl and facilitate the displacement by chloride.
Materials
ReagentEquiv.[1][2][3][4][5]Role
Substrate-OH1.0Starting Material
Thionyl Chloride (

)
1.5Chlorinating Agent
Pyridine2.0HCl Scavenger / Catalyst
Dichloromethane (DCM)SolventReaction Medium (Anhydrous)
Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Solvation: Dissolve Substrate-OH (1.0 equiv) and Pyridine (2.0 equiv) in anhydrous DCM (0.2 M concentration). Cool the mixture to 0°C using an ice bath.

    • Expert Insight: The sulfone group makes the alcohol oxygen less nucleophilic. Pyridine acts as a transfer catalyst, forming an

      
      -acylpyridinium species that activates the 
      
      
      
      .
  • Addition: Add Thionyl Chloride (1.5 equiv) dropwise over 30 minutes.

    • Observation: Gas evolution (

      
      ) will occur. Ensure proper venting through a scrubber.
      
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 7:3). The product is usually less polar than the alcohol.

  • Workup: Quench carefully with saturated aqueous

    
     at 0°C. Extract with DCM (
    
    
    
    ). Wash combined organics with 1M HCl (to remove pyridine), then brine.
  • Purification: Dry over

    
    , concentrate, and purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).
    

Protocol B: Bromination (Appell Reaction)

Primary Application: Acid-sensitive substrates; small-to-medium scale; high regioselectivity. Mechanism: Formation of an oxyphosphonium intermediate followed by rapid


 displacement by bromide.
Materials
ReagentEquiv.[1][2][3][4][5]Role
Substrate-OH1.0Starting Material
Carbon Tetrabromide (

)
1.25Bromine Source
Triphenylphosphine (

)
1.5Oxophile/Activator
DCM or THFSolventReaction Medium
Step-by-Step Methodology
  • Setup: Use a dry round-bottom flask under argon atmosphere.

  • Solvation: Dissolve Substrate-OH (1.0 equiv) and

    
      (1.25 equiv) in anhydrous DCM (0.15 M). Cool to 0°C .[3][4]
    
  • Activation: Add

    
      (1.5 equiv) portion-wise as a solid over 15 minutes.
    
    • Expert Insight: Adding

      
       slowly prevents a sharp exotherm. The solution will typically turn yellow/orange.
      
  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 3 hours.

    • Why this works: The driving force is the formation of the strong

      
       bond (Triphenylphosphine oxide, TPPO). This method avoids generating free HBr, protecting the thiophene ring from potential acid-catalyzed degradation.
      
  • Workup: Add Hexanes to the reaction mixture to precipitate the bulk of the TPPO. Filter through a Celite pad.

  • Purification: Concentrate the filtrate. Purify via column chromatography.[2][4][6]

    • Note: TPPO can be difficult to remove completely. If it co-elutes, wash the solid product with cold ether (TPPO is soluble in ether; the thiophene bromide is often less so, or vice versa depending on lipophilicity).

Protocol C: Iodination (Mesylation / Finkelstein)

Primary Application: Synthesis of highly reactive alkyl iodides; when direct iodination is unstable. Mechanism: Conversion to a mesylate (excellent leaving group) followed by displacement with Iodide.

Materials
ReagentEquiv.[1][2][3][4][5]Role
Substrate-OH1.0Starting Material
Methanesulfonyl Chloride (MsCl)1.2Activation Agent
Triethylamine (

)
1.5Base
Sodium Iodide (NaI)2.0Nucleophile
AcetoneSolventFinkelstein Solvent
Step-by-Step Methodology
  • Mesylation (Step 1):

    • Dissolve Substrate-OH in DCM with

      
       at 0°C.[3]
      
    • Add MsCl dropwise. Stir 1 hour.

    • Perform a quick aqueous workup (cold water wash, dry, concentrate). Do not purify on silica (mesylates of benzylic-type alcohols can be unstable).

  • Finkelstein Displacement (Step 2):

    • Dissolve the crude mesylate in anhydrous Acetone .

    • Add NaI (2.0 equiv).

    • Reflux for 2–4 hours.

    • Mechanism:[1][4][5][7][8][9][10][11][12][13] NaI is soluble in acetone, but NaOMs (sodium mesylate) is not. The precipitation of NaOMs drives the equilibrium forward (Le Chatelier’s principle).

  • Workup: Remove acetone in vacuo. Redissolve residue in

    
    , wash with water and aqueous sodium thiosulfate (to remove iodine color).
    
  • Storage: Alkyl iodides are light-sensitive. Store in amber vials over copper wire (stabilizer) at -20°C.

Mechanistic Validation & Troubleshooting

The following diagram illustrates the critical "Activation-Displacement" cycle common to all three protocols, highlighting the role of the sulfone group.

Mechanism Substrate Substrate-OH (C2-CH2OH, C3-SO2Me) Activation Activation Step (Formation of Leaving Group) Substrate->Activation Intermediate Activated Intermediate (Chlorosulfite / Oxyphosphonium / Mesylate) Activation->Intermediate Transition Transition State (SN2 Backside Attack) Intermediate->Transition Product Alkyl Halide Transition->Product Sterics Steric Hindrance (C3-Sulfone blocks approach) Sterics->Transition Slows Kinetics Electronics Electronic Deactivation (Prevents Carbocation/SN1) Electronics->Intermediate Stabilizes LG, Inhibits Ionization

Caption: Mechanistic pathway highlighting the impact of the C3-sulfonyl group on the substitution reaction.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Steric hindrance from C3-sulfone.[6]Increase reaction time; switch to Appell reaction (highly thermodynamic driving force).
Polymerization Acid sensitivity of thiophene.Ensure sufficient base (Pyridine/

) is present. Avoid heating neat

.
No Reaction Poor nucleophilicity of alcohol.Use stronger activation (MsCl) or catalyze Darzens reaction with DMF (Vilsmeier-Haack type intermediate).

References

  • Thionyl Chloride Mediated Chlorination (General Mechanism)

    • Source: Master Organic Chemistry. "Carboxylic Acids To Acid Chlorides With SOCl2 – The Mechanism."
    • URL:[Link]

  • Appell Reaction (Bromination Protocol)

    • Source: Organic Chemistry Portal.[12] "Appel Reaction."

    • URL:[Link]

  • Mesylation and Halide Displacement (Finkelstein)

    • Source: Lumen Learning.
    • URL:[Link]

  • Handling of Thiophene Derivatives

    • Source: ResearchGate.[3] "Regioselective Electrophilic Formylation — 3-Substituted Thiophenes." (Context on steric/electronic effects of 3-substituents).

    • URL:[Link]

Sources

Troubleshooting & Optimization

Solving solubility issues with (3-Methylsulfonylthiophen-2-yl)methanol in water

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile

The Core Issue: Users frequently report that (3-Methylsulfonylthiophen-2-yl)methanol is "stubbornly insoluble" in aqueous media (PBS, water, cell culture media), often precipitating immediately upon dilution from organic stocks.

The Scientific Reality: This compound exhibits "Brick Dust" behavior. While it contains polar groups (hydroxyl and sulfone), the sulfone moiety (


) creates a strong dipole-dipole interaction within the crystal lattice. This high lattice energy resists disruption by water molecules, even though the molecule itself is relatively polar.
PropertyValue / CharacteristicImplication
Functional Groups Sulfone (-SO₂Me), Hydroxyl (-OH), ThiophenePolar but neutral. pH adjustment will NOT work.
Lattice Energy High (Driven by Sulfone dipoles)Requires organic disruption (DMSO/PEG) or encapsulation.
LogP (Est.) ~0.5 - 1.2Moderately lipophilic, but lattice energy dominates solubility.
pKa Neutral (Alcohol pKa ~16)Do not use acid/base to solubilize.

Decision Matrix: Choosing Your Protocol

Before attempting solubilization, identify your end-use case. The "correct" solvent system depends entirely on the biological tolerance of your assay.

SolubilityDecisionTree Start Start: Define Application InVitro In Vitro / HTS (Enzyme/Receptor Assays) Start->InVitro CellBased Cell-Based Assays (Live Culture) Start->CellBased InVivo In Vivo / Animal Studies (PK/PD) Start->InVivo DMSO_High Protocol A: 100% DMSO Stock (Dilute to <5% final) InVitro->DMSO_High High Tolerance DMSO_Low Protocol B: Cosolvent System (DMSO + PEG400 + PBS) CellBased->DMSO_Low DMSO Sensitivity? Cyclodextrin Protocol C: Cyclodextrin Complex (HP-β-CD) CellBased->Cyclodextrin High Sensitivity InVivo->DMSO_Low Alternative InVivo->Cyclodextrin Preferred

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Detailed Troubleshooting Protocols

Protocol A: The "Standard" DMSO Stock (In Vitro)

Best for: Enzymatic assays, high-throughput screening.

The Mechanism: DMSO (Dimethyl sulfoxide) is aprotic and highly polar. It disrupts the sulfone-sulfone crystal lattice interactions effectively.

  • Weighing: Weigh the compound into a glass vial (avoid polystyrene).

  • Solvation: Add 100% anhydrous DMSO to achieve a concentration of 10 mM to 50 mM .

    • Tip: If particles persist, sonicate at 40°C for 5 minutes. The sulfone group is thermally stable.

  • Storage: Store aliquots at -20°C.

  • Usage: Dilute into aqueous buffer immediately before use.

    • Warning: Do not exceed the solubility limit of the aqueous phase. If the final concentration in water >100 µM, you may see precipitation (The "Crash-out" effect).

Protocol B: The Cosolvent "Step-Down" (Cell Culture)

Best for: Cells sensitive to high DMSO spikes.

The Mechanism: Uses Yalkowsky’s Log-Linear Solubilization principle [1].[1][2][3] By using an intermediate polarity solvent (PEG400), you bridge the gap between the lipophilic drug and the hydrophilic media.

Reagents:

  • DMSO (Stock)

  • PEG400 (Polyethylene Glycol 400)

  • PBS or Media (Pre-warmed to 37°C)

Workflow:

  • Prepare a 100x stock solution in pure DMSO.

  • The Intermediate Step: Mix the DMSO stock with PEG400 (Ratio 1:1 or 1:2).

    • Why? This prevents the "shock" precipitation that happens when DMSO hits water directly.

  • Final Dilution: Slowly add the DMSO/PEG mix to the warm media while vortexing.

    • Target: Final composition should be <1% DMSO, <5% PEG400.

Protocol C: Cyclodextrin Encapsulation (In Vivo / Sensitive Cells)

Best for: Animal studies (IV/IP/Oral) or highly sensitive primary cells.

The Mechanism: The hydrophobic thiophene ring inserts into the cavity of the cyclodextrin, while the hydrophilic exterior keeps the complex soluble in water [2].

Reagents:

  • HP-β-CD (2-Hydroxypropyl-β-cyclodextrin). Do not use alpha-CD (cavity too small).

  • Sterile Water or Saline.

Workflow:

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in water. Filter sterilize (0.22 µm).

  • Compound Addition: Add the solid (3-Methylsulfonylthiophen-2-yl)methanol directly to the CD solution.

    • Note: This process is slow.

  • Complexation: Shake or stir at room temperature for 2-4 hours .

    • Visual Check: The solution should turn clear.

  • Verification: If particles remain, filter them out. The filtrate contains the solubilized drug-CD complex.

Frequently Asked Questions (FAQs)

Q1: Can I use HCl or NaOH to dissolve it? A: NO.

  • Reasoning: The compound is neutral. The alcohol (-OH) has a pKa >16, and the sulfone is not basic. Adding acid or base will not ionize the molecule to improve solubility; it will only increase the ionic strength of the solution (salting out effect) or potentially degrade the thiophene ring [3]. Stick to cosolvents.

Q2: My solution precipitated when I put it in the fridge. Why? A: Temperature-Dependent Solubility.

  • Reasoning: Solubility in cosolvents (like DMSO/Water mixtures) is highly temperature-dependent. The "driving force" for precipitation increases as temperature drops.

  • Fix: Always re-warm stocks to 37°C and vortex before use. Do not store diluted working solutions; prepare them fresh.

Q3: Is the sulfone group reactive? A: generally, no.

  • Insight: Methyl sulfones are chemically stable under standard physiological conditions. They are not alkylating agents (unlike sulfonates or halides). However, they are strong hydrogen bond acceptors, which is why they bind so tightly in the crystal lattice (causing your solubility problem).

Q4: I see a "milky" suspension. Can I still use it? A: Only for oral gavage (PO), never for IV or Cellular assays.

  • Risk: A milky suspension indicates macro-particulates. In cell assays, these particles settle on cells, causing physical stress (false positives for toxicity). In IV injection, they can cause embolisms.

Molecular Visualization of the Problem

The diagram below illustrates why water fails to solvate the compound and how the Cyclodextrin (Protocol C) overcomes this.

MolecularInteraction cluster_water Scenario 1: Pure Water (Failure) cluster_cd Scenario 2: Cyclodextrin (Success) Drug1 Drug Drug1->Drug1 Strong Lattice Interaction Water1 H2O Water1->Drug1 Repulsion (Hydrophobic Effect) Water2 H2O CD_Host Cyclodextrin Cavity Drug2 Drug CD_Host->Drug2 Inclusion Complex Water3 H2O Water3->CD_Host H-Bonding (Soluble Shell)

Figure 2: Mechanistic comparison of water repulsion vs. Cyclodextrin inclusion complexation.

References

  • Yalkowsky, S. H., & Roseman, T. J. (1981).[4] Solubilization of Drugs by Cosolvents. Techniques of Solubilization of Drugs. Marcel Dekker Inc.[4]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[5] Advanced Drug Delivery Reviews, 59(7), 645-666.

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Thiophene Reactivity and Stability. Wiley-Blackwell.

Sources

Technical Support Center: Stability of (3-Methylsulfonylthiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary (The "TL;DR")

Status: Moderately Unstable in Acidic Media

(3-Methylsulfonylthiophen-2-yl)methanol exhibits a specific reactivity profile governed by the competition between the electron-rich thiophene ring and the electron-withdrawing sulfone group.[1] While the 3-sulfonyl group (


) reduces the ring's nucleophilicity compared to unsubstituted thiophene, it does not  prevent acid-catalyzed activation of the benzylic-like alcohol.[1]

Primary Failure Modes:

  • Dimerization/Oligomerization: In non-nucleophilic acids (e.g.,

    
    , TFA), the molecule forms bis(thienyl)methanes or tars.[1]
    
  • Solvolysis (Etherification): In alcoholic acids (e.g., HCl in MeOH), the hydroxyl group is rapidly exchanged for an alkoxy group (forming the methyl ether).[1]

Part 2: Mechanistic Insight[1]

To troubleshoot effectively, you must understand the underlying physical organic chemistry.

The "Push-Pull" Conflict

The stability of this molecule is dictated by the C2-position carbocation intermediate.

  • The "Push" (Destabilizing Factor): The thiophene ring is electron-rich.[1] Protonation of the hydroxyl group followed by water loss generates a resonance-stabilized cation at C2 (Thiophen-2-ylmethyl cation).[1] This is the gateway to degradation.

  • The "Pull" (Stabilizing Factor): The methylsulfonyl group at C3 is a strong electron-withdrawing group (EWG).[1] Through inductive effects (

    
    ) and resonance (
    
    
    
    ), it destabilizes the adjacent C2 carbocation, making its formation slower than in unsubstituted thiophene-2-methanol.[1]
Degradation Pathway Visualization[1]

DegradationMechanism Start (3-Methylsulfonylthiophen-2-yl)methanol Protonation Protonated Species (Oxonium Ion) Start->Protonation + H+ Cation C2-Carbocation (Reactive Intermediate) Protonation->Cation - H2O (Rate Limiting Step) Dimer Bis(thienyl)methane (Dimer/Oligomer) Cation->Dimer + Starting Material Ether Methyl Ether (If MeOH present) Cation->Ether + MeOH

Figure 1: Acid-catalyzed degradation pathways.[1] The presence of the 3-sulfone group slows the transition from Protonation to Cation but does not prevent the subsequent rapid collapse into Dimers or Ethers.

Part 3: Troubleshooting Guide

Scenario A: "My reaction mixture turned black/tarry."

Diagnosis: Acid-catalyzed polymerization.[1] Cause: You likely used a strong, non-nucleophilic acid (like neat TFA or concentrated HCl) without a trapping agent.[1] The carbocation reacted with the starting material.[2] Corrective Action:

  • Dilution: Perform the reaction in a dilute solution (<0.1 M) to statistically reduce the chance of bimolecular coupling (dimerization).

  • Acid Switch: Switch to a weaker acid (e.g., Acetic Acid) or a Lewis Acid (e.g.,

    
    ) at low temperatures (0°C).[1]
    
Scenario B: "I see a new spot on TLC/LCMS with M+14 mass shift."

Diagnosis: Solvolysis (Ether formation).[1] Cause: You attempted an acid-mediated transformation using Methanol or Ethanol as the solvent. Mechanism: The solvent (


) is in vast excess and outcompetes the starting material for the carbocation.
Corrective Action: 
  • Solvent Swap: Change solvent to an aprotic, non-nucleophilic solvent like Dichloromethane (DCM), Acetonitrile (MeCN), or THF.[1]

  • Scavengers: If the alcohol solvent is necessary, neutralize the acid immediately after the reaction is complete.

Scenario C: "The sulfone group disappeared."

Diagnosis: Desulfonylation (Rare).[1] Cause: Extreme acidic conditions (e.g., refluxing HBr) or reducing conditions.[1] Insight: Sulfones are generally very stable to acid.[1] If you are losing the sulfone, check for reducing agents or extreme thermal stress that might induce ipso-substitution.

Part 4: Experimental Protocols

Protocol 1: Safe Neutralization (Workup)

Do not simply dump base into the reaction if the product is acid-sensitive.[1]

  • Cool: Cool the reaction mixture to 0°C.

  • Quench: Add Saturated Aqueous

    
     slowly.
    
    • Why? Rapid gas evolution (

      
      ) can cause local heating, accelerating degradation.[1]
      
  • Extraction: Extract immediately into EtOAc or DCM.

  • Wash: Wash the organic layer with Brine to remove residual acid traces.

  • Dry: Use

    
     (neutral) rather than 
    
    
    
    (slightly acidic) if the product is extremely sensitive.[1]
Protocol 2: Stability Screening (HPLC)

Use this protocol to verify if your specific batch or conditions are safe.[1]

ParameterCondition
Concentration 1 mg/mL in MeCN
Acid Challenge Add 1 eq. TFA
Timepoints 0 min, 1 hr, 4 hr, 24 hr
Detection UV at 254 nm
Pass Criteria >98% Parent peak area retention at 4 hr

Part 5: Decision Logic (Workflow)

Follow this logic tree before designing your experiment.

DecisionTree Start Start: Handling (3-Methylsulfonylthiophen-2-yl)methanol Q1 Is Acid Necessary? Start->Q1 NoAcid Use Neutral Conditions (Stable) Q1->NoAcid No Q2 Is Solvent Nucleophilic? (MeOH, EtOH, H2O) Q1->Q2 Yes Danger1 High Risk: Ether Formation Switch Solvent to DCM/THF Q2->Danger1 Yes Q3 Is Acid Strong? (TFA, HCl, H2SO4) Q2->Q3 No Danger2 High Risk: Dimerization Keep Conc < 0.1M Temp < 0°C Q3->Danger2 Yes Safe Proceed with Caution Monitor via HPLC Q3->Safe No (Weak Acid)

Figure 2: Operational decision tree for solvent and reagent selection.

Part 6: Frequently Asked Questions (FAQs)

Q: Can I store this compound in DMSO? A: Yes, but ensure the DMSO is acid-free. DMSO can sometimes become slightly acidic upon aging/oxidation.[1] Store frozen (-20°C) to prevent any slow decomposition.[1]

Q: Is the 3-sulfone group removable? A: Not easily under acidic conditions.[1] Sulfones are robust.[1] Removal usually requires reductive desulfonylation (e.g., Raney Nickel or


), which are distinct from the acidic stability profile discussed here.[1]

Q: Why is my yield low even though I see no byproducts? A: You might be forming volatile degradation products or water-soluble oligomers that are lost during the aqueous workup.[1] Check the aqueous layer or the "baseline" of your chromatogram for polymeric material.

References

  • General Thiophene Reactivity & Synthesis

    • Synthesis and Pharmacological Study of Thiophene Derivatives. (Discusses the stability and synthetic routes of substituted thiophenes).
    • 3[1][4][5][6][7][8][9][10][11]

  • Dimerization Mechanisms

    • Dimerization reactions with oxidized brominated thiophenes.[12] (New Journal of Chemistry).[1] Highlights the pathway where hindered thiophenes form sulfones, while less hindered ones or those with reactive intermediates dimerize.[12]

    • 12[1][4][5][6][7][9][11]

  • Oxidation and Stability Context

    • Efficient oxidation of thiophene derivatives with homogeneous and heterogeneous MTO/H2O2 systems.
    • 7[1][4][5][6][7][9][10][11]

Sources

Validation & Comparative

A Guide to the 1H NMR Spectral Interpretation of (3-Methylsulfonylthiophen-2-yl)methanol and a Comparative Analysis with Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the fields of medicinal chemistry and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. (3-Methylsulfonylthiophen-2-yl)methanol represents a class of substituted thiophenes with potential applications stemming from the electron-withdrawing nature of the sulfonyl group and the reactive hydroxymethyl moiety. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, is the cornerstone of this characterization, offering a detailed fingerprint of the molecular structure.

This guide provides an in-depth analysis of the expected 1H NMR spectrum of (3-Methylsulfonylthiophen-2-yl)methanol. In the absence of a publicly available experimental spectrum for this specific molecule, we will construct a detailed prediction based on established principles of NMR spectroscopy and substituent effects. To ground this analysis in experimental reality, we will then compare our predictions with the known 1H NMR data of closely related, commercially available or readily synthesizable alternatives: the parent compound 2-thiophenemethanol and (3-bromothiophen-2-yl)methanol. This comparative approach will not only illuminate the spectral features of the target molecule but also provide a deeper understanding of how different substituents on the thiophene ring modulate its electronic environment and, consequently, its NMR spectrum.

Theoretical 1H NMR Interpretation of (3-Methylsulfonylthiophen-2-yl)methanol

The structure of (3-Methylsulfonylthiophen-2-yl)methanol dictates a specific set of proton signals in its 1H NMR spectrum. The key to a robust interpretation lies in understanding the interplay of the thiophene ring's aromaticity with the powerful electron-withdrawing sulfonyl group at the C3 position and the hydroxymethyl group at the C2 position.

The methylsulfonyl (-SO2CH3) group is a strong electron-withdrawing group due to the high electronegativity of the oxygen atoms. This effect significantly deshields the protons on the thiophene ring, causing their signals to appear at a lower field (higher ppm) compared to unsubstituted thiophene. Conversely, the hydroxymethyl (-CH2OH) group is weakly electron-donating. The relative positions of these groups are critical in determining the final chemical shifts of the two remaining thiophene ring protons at the C4 and C5 positions.

Based on these principles, we can predict the following 1H NMR spectrum for (3-Methylsulfonylthiophen-2-yl)methanol:

  • Thiophene Ring Protons (H4 and H5): The protons at the 4 and 5 positions of the thiophene ring will appear as two distinct doublets due to coupling with each other. The H5 proton is expected to be further downfield than the H4 proton. This is because the H5 proton is para to the electron-withdrawing sulfonyl group and ortho to the sulfur atom, while the H4 proton is meta to the sulfonyl group. The coupling constant between these two protons (J4,5) should be in the typical range for ortho-coupled protons on a thiophene ring, approximately 5-6 Hz.

  • Methylene Protons (-CH2OH): The two protons of the hydroxymethyl group are diastereotopic and would ideally appear as a pair of doublets if they were coupled to a chiral center. However, in an achiral solvent, they are expected to appear as a singlet, as free rotation around the C-C bond averages their chemical environment. The electron-withdrawing effect of the adjacent sulfonyl group and the thiophene ring will shift this signal downfield.

  • Hydroxyl Proton (-OH): The hydroxyl proton will appear as a broad singlet. Its chemical shift is highly variable and depends on the solvent, concentration, and temperature due to hydrogen bonding.

  • Methyl Protons (-SO2CH3): The three protons of the methylsulfonyl group will appear as a sharp singlet, significantly downfield due to the strong deshielding effect of the two adjacent oxygen atoms.

.dot graph "molecular_structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} .dot Figure 1. Structure of (3-Methylsulfonylthiophen-2-yl)methanol with proton labeling.

Table 1: Predicted 1H NMR Data for (3-Methylsulfonylthiophen-2-yl)methanol

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H57.8 - 8.0Doublet (d)5.0 - 6.01H
H47.2 - 7.4Doublet (d)5.0 - 6.01H
-CH2OH4.8 - 5.0Singlet (s)-2H
-SO2CH33.2 - 3.4Singlet (s)-3H
-OHVariableBroad Singlet (br s)-1H

Comparative Analysis with Alternative Compounds

To contextualize our predictions, we will now examine the experimental 1H NMR data of two key analogs: 2-thiophenemethanol and (3-bromothiophen-2-yl)methanol.

2-Thiophenemethanol: The Unsubstituted Parent

2-Thiophenemethanol serves as our baseline, allowing us to observe the intrinsic chemical shifts of the thiophene and hydroxymethyl protons without the influence of a substituent at the C3 position.

Table 2: Experimental 1H NMR Data for 2-Thiophenemethanol

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H57.22Doublet of doublets (dd)5.1, 1.21H
H36.96Doublet of doublets (dd)3.5, 1.21H
H46.94Doublet of doublets (dd)5.1, 3.51H
-CH2OH4.78Singlet (s)-2H
-OH~2.0 (variable)Broad Singlet (br s)-1H

Data sourced from spectral databases.

Comparing this to our prediction for the sulfonyl-substituted compound, we can anticipate a significant downfield shift for all protons in (3-Methylsulfonylthiophen-2-yl)methanol due to the strong electron-withdrawing nature of the -SO2CH3 group. The simplification of the thiophene proton signals from a complex multiplet system to two distinct doublets is also a key differentiating feature.

(3-Bromothiophen-2-yl)methanol: An Alternative Electron-Withdrawing Group

Table 3: Predicted 1H NMR Data for (3-Bromothiophen-2-yl)methanol

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H57.4 - 7.6Doublet (d)5.0 - 6.01H
H47.0 - 7.2Doublet (d)5.0 - 6.01H
-CH2OH4.7 - 4.9Singlet (s)-2H
-OHVariableBroad Singlet (br s)-1H

The predicted chemical shifts for the bromo-derivative are expected to be intermediate between those of 2-thiophenemethanol and (3-Methylsulfonylthiophen-2-yl)methanol, reflecting the relative electron-withdrawing strengths of H, Br, and -SO2CH3.

.dot graph "chemical_shift_comparison" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

} .dot Figure 2. Comparative predicted chemical shifts of key protons.

Experimental Protocol for 1H NMR Acquisition

To ensure reproducible and high-quality data, the following protocol for 1H NMR analysis is recommended.

.dot digraph "nmr_workflow" { graph [fontname = "Arial", fontsize=10]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Arial", fontsize=10];

} .dot Figure 3. Standard workflow for acquiring a 1H NMR spectrum.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the thiophene derivative into a clean, dry vial.

    • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d6). The choice of solvent is critical; for compounds with exchangeable protons like the hydroxyl group, DMSO-d6 can be advantageous as it often allows for the observation of coupling to the -OH proton.

    • Add a small amount of tetramethylsilane (TMS) to serve as an internal reference for chemical shifts (δ = 0.00 ppm).

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

    • Transfer the solution into a 5 mm NMR tube.

  • NMR Spectrometer Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer's magnetic field onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution and lineshape. This is a critical step to obtain high-quality spectra.

    • Acquire the 1H NMR spectrum using standard acquisition parameters. For a quantitative analysis, ensure the relaxation delay is sufficiently long (at least 5 times the longest T1 relaxation time of the protons in the molecule).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase-correct the resulting spectrum to ensure all peaks are in the absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Integrate the area under each peak to determine the relative number of protons each signal represents.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the respective protons in the molecule.

Conclusion

The 1H NMR spectrum of (3-Methylsulfonylthiophen-2-yl)methanol, while not experimentally available in the public domain, can be confidently predicted through a thorough understanding of substituent effects on the thiophene scaffold. The strong electron-withdrawing nature of the methylsulfonyl group at the C3 position is expected to cause a significant downfield shift of all proton signals compared to the parent 2-thiophenemethanol. This effect is anticipated to be more pronounced than that of a bromo-substituent at the same position. By employing the comparative analysis and the robust experimental protocol detailed in this guide, researchers can effectively characterize this and other novel thiophene derivatives, ensuring the structural integrity of their compounds for further development in their respective fields.

References

  • PubChem. 2-Thiophenemethanol. [Link].

  • Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction. PMC. [Link].

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

Sources

FTIR spectral bands for sulfone and alcohol groups in thiophene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Diagnostic Landscape

Thiophene derivatives are cornerstones in medicinal chemistry, serving as bioisosteres for phenyl rings in drugs ranging from duloxetine to olanzapine. In the structural elucidation of these compounds, Fourier Transform Infrared (FTIR) spectroscopy acts as the "first responder"—providing rapid, solid-state confirmation of functional group integrity before more time-consuming solution-state methods like NMR are employed.

This guide objectively compares the FTIR spectral performance of sulfone (-SO


-) and alcohol (-OH) groups within the thiophene scaffold. It moves beyond generic tables to analyze how the electron-rich thiophene core influences these diagnostic bands and provides a validated workflow for their detection.

Technical Deep Dive: Spectral Signatures

The Thiophene Matrix Effect

Unlike benzene, thiophene is an electron-excessive heteroaromatic ring. This electronic density impacts attached functional groups via mesomeric donation (


), often shifting vibrational frequencies to lower wavenumbers compared to their phenyl analogs.
Sulfone Group (-SO -) Analysis

The sulfone moiety exhibits two highly characteristic absorption bands arising from the asymmetric and symmetric stretching vibrations of the O=S=O unit.

Vibration ModeWavenumber Range (cm⁻¹)IntensityThiophene-Specific Insight
Asymmetric Stretch (

)
1290 – 1330 StrongOften appears as a doublet or broad band. Electron-donating substituents on the thiophene ring typically shift this band to lower frequencies due to increased single-bond character.
Symmetric Stretch (

)
1110 – 1150 StrongSharp and distinct. Less sensitive to electronic environment than

, making it a reliable anchor for identification.
Scissoring (

)
500 – 600 MediumUseful for confirming sulfone presence when the fingerprint region (1000–1500 cm⁻¹) is crowded.

Critical Distinction:

  • Aromatic Thiophene Sulfones: Retain ring breathing modes at ~830–850 cm⁻¹.

  • Dihydrothiophene Sulfones (e.g., 3-Sulfolene): Lack aromatic C=C stretches; show aliphatic C-H stretches <3000 cm⁻¹ and a shift in SO

    
     bands due to loss of conjugation.
    
Alcohol Group (-OH) Analysis

The hydroxyl group's signature is heavily dependent on its hydrogen-bonding state. In thiophene derivatives, the sulfur atom can act as a weak hydrogen bond acceptor, potentially influencing these bands.

StateWavenumber Range (cm⁻¹)ShapeDiagnostic Note
Free -OH 3600 – 3650 SharpRarely observed in solid-state (KBr/ATR) unless the group is sterically hindered.
H-Bonded -OH 3200 – 3550 BroadThe "stomach" of the spectrum. Extensive intermolecular H-bonding (common in crystalline thiophene alcohols) broadens this peak significantly.
C-O Stretch 1000 – 1260 StrongPrimary OH: ~1050 cm⁻¹ Secondary OH: ~1100 cm⁻¹ Tertiary/Phenolic: ~1150–1260 cm⁻¹

Comparative Analysis: FTIR vs. Alternatives

While FTIR is definitive for functional groups, it lacks the skeletal precision of NMR. The following table contrasts FTIR with NMR and Raman spectroscopy for this specific application.

FeatureFTIR (Mid-IR) ¹H / ¹³C NMR Raman Spectroscopy
Primary Utility Functional Group ID (SO

, OH, C=C)
Skeletal Connectivity & Proton EnvironmentSymmetric Vibrations (S-S, C=C)
Sulfone Detection Excellent. Distinct

/

bands.
Indirect. Indicated by deshielding of adjacent protons/carbons.Good. Symmetric SO

stretch is Raman active and very strong.
Alcohol Detection Excellent. H-bonding state is immediately visible.Good. OH proton is exchangeable (broad, disappears with D

O).
Weak. O-H stretch is a weak Raman scatterer (water interference is low).
Sample State Solid (ATR/KBr) or Liquid. Polymorph sensitive. Solution only. Loss of solid-state H-bonding info.Solid or Liquid. Non-destructive.
Thiophene Ring C-H stretch >3000 cm⁻¹ (Weak).[1]Aromatic protons ~6.9–7.5 ppm (Distinct splitting).Ring breathing ~1400 cm⁻¹ (Very Strong).

Experimental Protocol: Self-Validating ATR-FTIR Workflow

Objective: Acquire high-fidelity spectra of solid thiophene derivatives using Attenuated Total Reflectance (ATR).

Phase 1: System Validation
  • Energy Throughput Check: Ensure the interferometer energy curve is within manufacturer specs (typically >20,000 counts at center burst).

  • Background Acquisition: Collect a background spectrum (air) with the ATR crystal clean and dry. Criterion: No peaks >0.002 Absorbance in the 2000–2500 cm⁻¹ region (CO

    
    /Diamond phonon bands excluded).
    
Phase 2: Sample Preparation & Acquisition
  • Sample Loading: Place ~2-5 mg of the solid thiophene derivative onto the center of the Diamond/ZnSe crystal.

  • Contact Optimization: Lower the pressure arm. Monitor the "Live Preview" mode.

    • Causality: Increase pressure until peak heights stabilize. This ensures intimate contact between the sample and the evanescent wave, maximizing signal-to-noise ratio.

  • Parameter Setup:

    • Resolution: 4 cm⁻¹ (Standard for solids).

    • Scans: 32 or 64 (To average out random noise).

    • Range: 4000 – 600 cm⁻¹.[1]

  • Acquisition: Collect the sample spectrum.

Phase 3: Data Processing & Cleaning
  • ATR Correction: Apply "ATR Correction" algorithm (if quantitative comparison to transmission libraries is needed). Reasoning: ATR penetration depth is wavelength-dependent, artificially enhancing low-wavenumber peaks.

  • Baseline Correction: Apply automatic baseline correction only if significant drift is observed.

Workflow Visualization

FTIR_Workflow start START: Instrument Initialization bg_check Acquire Background (Air) Verify CO2/H2O levels low start->bg_check sample_load Load Thiophene Derivative (2-5 mg on Crystal) bg_check->sample_load pressure Apply Pressure Monitor Live Peak Height sample_load->pressure scan Acquire Spectrum (4 cm-1, 32 scans) pressure->scan decision Are Peaks > 0.1 Abs? scan->decision re_pressure Increase Pressure / Reload Sample decision->re_pressure No (Poor Contact) process Apply ATR Correction decision->process Yes re_pressure->pressure analyze Identify Diagnostic Bands (SO2, OH, Thiophene Ring) process->analyze end END: Export Data analyze->end

Caption: Step-by-step ATR-FTIR acquisition workflow ensuring data integrity through signal verification loops.

Data Interpretation Logic

The following decision tree assists in assigning bands specifically for thiophene derivatives containing sulfone and alcohol groups.

Spectral_Logic root Analyze Spectrum Region (3000 - 3600 cm-1) oh_check Broad Band @ 3200-3550? root->oh_check ch_check Peaks > 3000 cm-1? root->ch_check oh_yes H-Bonded Alcohol Present oh_check->oh_yes Yes oh_no Check 3600-3650 (Sharp) oh_check->oh_no No free_oh Free Alcohol Present oh_no->free_oh Yes aromatic Aromatic C-H (Thiophene Ring) ch_check->aromatic Yes aliphatic Aliphatic C-H only (<3000) (Possible Dihydrothiophene) ch_check->aliphatic No sulfone_check Analyze 1100 - 1350 cm-1 aromatic->sulfone_check so2_asym Strong Band @ 1290-1330? sulfone_check->so2_asym so2_sym Strong Band @ 1110-1150? so2_asym->so2_sym Yes sulfone_confirm Sulfone Group CONFIRMED so2_sym->sulfone_confirm Yes

Caption: Logical decision tree for confirming functional groups based on spectral evidence.

References

  • NIST Chemistry WebBook. Thiophene Infrared Spectrum. National Institute of Standards and Technology.[2] Available at: [Link]

  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. Available at: [Link][1][2][3][4][5][6][7][8][9][10]

  • ResearchGate. Infrared Spectra of Sulfones and Related Compounds. Available at: [Link]

  • IOSR Journal of Applied Physics. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid. Available at: [Link]

Sources

Structural comparison of 3-methylsulfonyl and 3-methylthio thiophene alcohols

[1]

Executive Summary

This technical guide provides a structural and performance comparison between 3-methylthio thiophene alcohols (thioethers) and their oxidized counterparts, 3-methylsulfonyl thiophene alcohols (sulfones). In medicinal chemistry, the transition from a thioether (-SMe) to a sulfone (-SO2Me) represents a critical "molecular switch." This modification drastically alters the electronic landscape of the thiophene ring, flips the lipophilicity profile, and modulates metabolic stability.

This guide is designed for medicinal chemists and process scientists optimizing thiophene-based scaffolds for drug discovery.

Electronic & Structural Architecture

The core difference lies in the oxidation state of the sulfur atom at the 3-position, which dictates the electronic behavior of the entire heteroaromatic system.[1]

Electronic Effects
  • 3-Methylthio (-SMe): The sulfur atom possesses lone pairs that can participate in resonance donation into the thiophene ring. Although sulfur is electronegative (induction: electron-withdrawing), the resonance effect often dominates, making the -SMe group a weak activator and ortho/para director (in benzene analogs) or directing electrophilic attack to the 2-position in thiophenes.

  • 3-Methylsulfonyl (-SO2Me): The sulfone group is a powerful electron-withdrawing group (EWG) via both induction and resonance. It strongly deactivates the thiophene ring, reducing electron density. This makes the ring less susceptible to oxidative metabolism but more prone to nucleophilic aromatic substitution (SNAr) if a leaving group is present.

Structural Geometry
  • Thioether: The -SMe group is relatively planar or slightly twisted, allowing orbital overlap.[1]

  • Sulfone: The -SO2Me group adopts a tetrahedral geometry at the sulfur atom. This introduces significant 3D steric bulk and creates a strong dipole moment, often acting as a hydrogen bond acceptor (HBA) via the sulfonyl oxygens.

Physicochemical Performance Profile

The following data summarizes the shift in properties observed when oxidizing the thioether to the sulfone. Data is extrapolated from standard thiophene-2-methanol derivatives.[1]

Property3-Methylthio (-SMe)3-Methylsulfonyl (-SO2Me)Impact on Drug Design
LogP (Lipophilicity) ~2.1 (High)~0.6 (Low)Sulfones significantly lower LogP, improving water solubility.[1]
Polar Surface Area (PSA) ~25 Ų~65 ŲSulfones increase PSA, potentially reducing BBB permeability.
H-Bond Acceptors 0 (Weak)2 (Strong)Sulfonyl oxygens can engage in critical binding interactions.
Metabolic Liability High (S-oxidation)Low (Stable endpoint)Thioethers are often "soft spots" for CYP450; Sulfones are stable.
Electronic Nature Electron RichElectron DeficientSulfones deactivate the ring toward electrophilic attack.

Note: LogP values are approximate based on calculated properties for 3-substituted thiophene-2-methanols.

Synthetic Transformation: Protocol & Mechanism

The conversion of 3-methylthio thiophene alcohol to the 3-methylsulfonyl derivative is a standard oxidative transformation.[1] Below is a high-yield protocol using m-chloroperbenzoic acid (mCPBA), favored for its selectivity at laboratory scale.

Experimental Protocol

Objective: Synthesis of 3-(methylsulfonyl)thiophene-2-methanol from 3-(methylthio)thiophene-2-methanol.

Reagents:

  • Substrate: 3-(methylthio)thiophene-2-methanol (1.0 eq)[1]

  • Oxidant: mCPBA (2.2 - 2.5 eq for sulfone; 1.1 eq for sulfoxide)

  • Solvent: Dichloromethane (DCM)

  • Quench: Sat. NaHCO3 / Na2S2O3

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 mmol of the thioether alcohol in 10 mL of DCM. Cool to 0°C in an ice bath.

  • Addition: Add mCPBA (2.5 mmol) portion-wise over 15 minutes. Critical: Maintain temperature <5°C to prevent over-oxidation of the alcohol moiety (though primary alcohols are generally resistant to mCPBA).

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Sulfone is significantly more polar/lower Rf than Thioether).

  • Workup: Dilute with DCM. Wash sequentially with:

    • Sat. Na2S2O3 (to reduce excess peroxide).

    • Sat. NaHCO3 (to remove m-chlorobenzoic acid byproduct).

    • Brine.[2]

  • Purification: Dry over MgSO4, concentrate, and purify via silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).

Reaction Mechanism Visualization

The following diagram illustrates the stepwise oxidation pathway and the metabolic divergence.

OxidationPathwayThioether3-Methylthio(Thioether)Sulfoxide3-Methylsulfinyl(Sulfoxide)(Chiral Center)Thioether->SulfoxidemCPBA (1 eq)or CYP450MetaboliteS-Oxidation(CYP450)Thioether->MetaboliteIn VivoClearanceSulfone3-Methylsulfonyl(Sulfone)(Stable Endpoint)Sulfoxide->SulfonemCPBA (>2 eq)or CYP450

Figure 1: Synthetic and metabolic oxidation pathway. The thioether is sequentially oxidized to the sulfoxide and then the sulfone.

Reactivity & Metabolic Stability[1][3][4][5][6]

Metabolic "Soft Spots"

The 3-methylthio group is a classic metabolic "soft spot." Hepatic cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) readily oxidize the sulfide to the sulfoxide and sulfone in vivo.

  • Implication: If a drug candidate containing the -SMe group has high clearance, it is likely due to this S-oxidation.[1]

  • Solution: Pre-oxidizing the molecule to the sulfone (the 3-methylsulfonyl analog) blocks this metabolic route, often extending the half-life (

    
    ) of the compound.
    
Nucleophilic Aromatic Substitution (SNAr)

While the thioether ring is electron-rich, the sulfone ring is electron-deficient.[1]

  • Risk: If a good leaving group (e.g., a halogen) is present at the 2- or 4-position of the 3-methylsulfonyl thiophene, the ring becomes activated for SNAr reactions with biological nucleophiles (like Glutathione).[1] This can lead to toxicity.[2][3]

  • Observation: In the specific case of thiophene alcohols, the alcohol group itself is not a leaving group, making the scaffold generally chemically stable unless activated (e.g., mesylated).

Strategic Application in Drug Design

When should you choose the Sulfone over the Thioether? Use this decision matrix.

DecisionTreeStartLead Optimization:Thiophene ScaffoldQ1Issue: High Metabolic Clearance?Start->Q1Q2Issue: Low Solubility?Q1->Q2NoSol1Strategy: Oxidize to Sulfone(Blocks CYP S-oxidation)Q1->Sol1YesSol2Strategy: Oxidize to Sulfone(Lowers LogP / Adds Polarity)Q2->Sol2YesSol3Strategy: Keep Thioether(Maintain Lipophilicity)Q2->Sol3No

Figure 2: Decision matrix for selecting between thioether and sulfone bioisosteres during lead optimization.

References

  • Synthesis & Oxidation Protocols

    • Fateh V. Singh et al. "Selective Oxidation of Organosulphides using m-CPBA as oxidant." Der Pharma Chemica, 2016, 8(18):419-423.[1][4]

  • Thiophene Bioisosteres & Properties

    • Mishra, C.B., et al. "Medicinal chemistry-based perspectives on thiophene and its derivatives."[1] RSC Advances, 2020. (Contextualizing thiophene electronics).

  • Metabolic Stability of Sulfur Motifs

    • Meanwell, N.A.[1] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011. (General principles of S-oxidation blocking).

  • Leaving Group Ability & Reactivity

    • BenchChem Technical Support.[5] "A Comparative Analysis of Methylthio vs. Methylsulfonyl Leaving Groups." 2025.[2][5][6]

  • Physical Properties Data

    • PubChem Compound Summary for 3-(Methylthio)thiophene.[2]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.